![molecular formula C39H53Cl2N3O3Ru B6296768 [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl CAS No. 1448663-06-6](/img/structure/B6296768.png)
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl
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Overview
Description
The compound [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl
is a complex molecule. The core structure of this compound is based on 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene , which is a type of N-heterocyclic carbene (NHC) ligand . NHCs are a class of organic compounds that have a nitrogen atom in a heterocyclic ring and are known for their strong σ-donating and π-accepting abilities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with the NHC ligand containing two di-isopropylphenyl groups attached to an imidazolidine ring . The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
NHC ligands like this one are often used in catalysis . They can facilitate a variety of reactions, including the transformation of organometallic iron complexes, the selective production of 5-hydroxymethylfurfural from glucose and fructose, and the annulation of heterocycles via redox processing .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its solid form, a melting point of 170-175 °C, and a molecular weight of 390.60 . It’s also worth noting that it should be stored at a temperature of -20°C .Scientific Research Applications
Catalytic Applications
Compounds containing imidazolidin-2-ylidene ligands, known as N-heterocyclic carbenes (NHCs), are widely used in catalysis, including homogeneous catalysis for organic transformations. The unique electronic and steric properties of NHCs make them excellent ligands for transition metal catalysts, enhancing catalytic activity and selectivity in reactions such as hydrogenation, carbon-carbon bond formation, and olefin metathesis (Boča et al., 2011). Their application in Ru-based catalysts, similar to the mentioned compound, is particularly notable in transfer hydrogenation and asymmetric catalysis, facilitating efficient and selective synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Medicinal Chemistry
Compounds with imidazolidine frameworks, as well as benzimidazole derivatives, have been studied for their antitumor, antimicrobial, and antioxidant activities. The structural framework allows for interactions with biological macromolecules, influencing various biochemical pathways. For example, imidazole derivatives, including benzimidazoles, have shown promise in the search for new antitumor drugs due to their ability to interact with DNA and inhibit cancer cell proliferation (Iradyan et al., 2009). Additionally, the antioxidant capacity of such compounds, as evidenced by decolorization assays, indicates their potential for reducing oxidative stress, a key factor in many diseases (Ilyasov et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, have been used with palladium acetate to generate an n-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids . This suggests that the compound might interact with similar targets.
Mode of Action
It’s known that similar compounds act as catalysts in various chemical reactions . They can facilitate transformations of organometallic iron complexes, selective production of 5-hydroxymethylfurfural from glucose and fructose, annulation of heterocycles via redox processing, and more .
Biochemical Pathways
Based on the reactions it catalyzes, it can be inferred that it may influence pathways involving carbonylative cross-coupling of pyridyl halides with aryl boronic acids .
Result of Action
As a catalyst, it likely facilitates chemical reactions without being consumed, leading to the production of desired compounds .
Action Environment
Similar compounds are typically stored in cool, dry conditions , suggesting that temperature and humidity may affect its stability and efficacy.
Safety and Hazards
properties
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[2-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]oxyphenyl]methylidene]ruthenium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C12H15NO3.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-9-7-5-6-8-11(9)16-10(2)12(14)13(3)15-4;;;/h9-14,18-21H,15-16H2,1-8H3;1,5-8,10H,2-4H3;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTOTYMSYCTEDG-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C(=O)N(C)OC)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53Cl2N3O3Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[2-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]oxyphenyl]methylidene]ruthenium |
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